(S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound characterized by the presence of both a piperidine ring and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, which allow it to interact with various biological targets. As a result, it has emerged as a subject of interest in drug discovery and development processes.
(S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole is classified as a heterocyclic organic compound. It is particularly notable for its potential use as a pharmaceutical agent due to its ability to modulate biological pathways.
The synthesis of (S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of a piperidine derivative with a nitrile oxide. This nitrile oxide is generated in situ from a hydroxamoyl chloride under basic conditions. The reaction proceeds via a 1,3-dipolar cycloaddition mechanism to form the oxadiazole ring.
In laboratory settings, the synthesis may involve several steps:
For industrial applications, continuous flow reactors may be employed to enhance reaction efficiency and yield. Catalysts can also be utilized to lower activation energy and improve selectivity.
The molecular formula for (S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole is C8H13N3O. Its molecular weight is approximately 167.21 g/mol.
Property | Value |
---|---|
IUPAC Name | 3-methyl-5-[(2S)-piperidin-2-yl]-1,2,4-oxadiazole |
InChI | InChI=1S/C8H13N3O/c1-6-10-8(12-11-6)7-4-2-3-5-9-7/h7,9H,2-5H2,1H3/t7-/m0/s1 |
InChI Key | ZIBMLRNNEACWHX-ZETCQYMHSA-N |
Isomeric SMILES | CC1=NOC(=N1)[C@@H]2CCCCN2 |
Canonical SMILES | CC1=NOC(=N1)C2CCCCN2 |
Origin of Product | United States |
This structural data highlights the compound's unique configuration and stereochemistry.
(S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The products formed depend on specific reaction conditions and reagents used during the reactions.
The mechanism of action for (S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and potentially leading to various biological effects such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets depend on the specific biological context being studied.
(S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole has several notable applications in scientific research:
The 1,2,4-oxadiazole heterocycle—a five-membered ring containing two nitrogen atoms and one oxygen atom—was first synthesized in 1884 by Tiemann and Krüger, who classified it as "furo[ab1]diazole" [1] [2]. Despite its early discovery, significant medicinal interest emerged only in the 1960s with the identification of its photochemical rearrangement potential and the launch of Oxolamine (Perebron®), an antitussive drug [1] [4]. This period marked the scaffold’s transition from a chemical curiosity to a therapeutically relevant entity. Subsequent decades witnessed systematic exploration of its pharmacological versatility:
Table 1: Historical Milestones in 1,2,4-Oxadiazole Drug Development
Year | Development | Significance |
---|---|---|
1884 | Tiemann and Krüger synthesis | First reported 1,2,4-oxadiazole heterocycle |
1960s | Oxolamine (Perebron®) commercialization | First therapeutic agent containing this scaffold |
2011 | Isolation of phidianidines A/B | Demonstrated natural occurrence and cytotoxic potential |
2014 | Ataluren FDA approval | Treatment for Duchenne muscular dystrophy |
The 1,2,4-oxadiazole ring serves as a privileged bioisostere for ester, amide, and carboxylic acid groups due to its balanced electronic properties and resistance to metabolic degradation. Key advantages include:
Table 2: Bioisosteric Replacement Strategies Using 1,2,4-Oxadiazole
Original Group | 1,2,4-Oxadiazole Replacement | Key Improvement |
---|---|---|
Ester | 3,5-Disubstituted oxadiazole | ↑ Metabolic stability; ↓ enzymatic hydrolysis |
Amide | 5-substituted oxadiazole | ↑ Lipophilicity; ↑ membrane permeability |
Carboxylic acid | Oxadiazole with acidic proton | ↑ pKa modulation; ↑ target selectivity |
Chiral 1,2,4-oxadiazoles—particularly those with stereocenters at the C(5) side chain—exhibit marked enantioselective bioactivity. The (S)-configuration is frequently optimal for target engagement:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4